An In-Depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzyl bromide
An In-Depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
3-Methoxy-4-(trifluoromethyl)benzyl bromide, identified by its CAS Number 853367-87-0, is a highly functionalized aromatic building block of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] Its strategic combination of a reactive benzylic bromide, an electron-donating methoxy group, and a potent electron-withdrawing trifluoromethyl group makes it a valuable reagent for introducing unique physicochemical properties into target molecules.
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity.[3][4] This guide provides a comprehensive overview of the synthesis, reactivity, applications, and safe handling of 3-Methoxy-4-(trifluoromethyl)benzyl bromide, serving as a technical resource for professionals engaged in the synthesis of novel chemical entities.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a reagent's physical properties are foundational to its effective use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 853367-87-0 | [1] |
| Molecular Formula | C₉H₈BrF₃O | [1][2] |
| Molecular Weight | 269.06 g/mol | [1][2] |
| Physical Form | Fused solid | [2] |
| Purity | Typically ≥98% | [2] |
| InChI Key | MUVUCILNTIWNQL-UHFFFAOYSA-N | [1] |
Note: Specific properties like melting point and boiling point are not widely reported for this specific isomer. However, the related isomer 4-Methoxy-3-(trifluoromethyl)benzyl bromide has a reported melting point of 75-79°C.
Synthesis and Mechanistic Considerations
The synthesis of substituted benzyl bromides typically follows one of two primary pathways: the bromination of a corresponding benzyl alcohol or the radical bromination of a toluene precursor.
Pathway A: Bromination of 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol
This is a common and reliable method for preparing benzyl bromides from their corresponding alcohols. The hydroxyl group is a poor leaving group and must first be activated.
Mechanism: The reaction often proceeds via the use of reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The lone pair on the alcohol's oxygen atom attacks the electrophilic phosphorus or sulfur atom, leading to the formation of a good leaving group. A subsequent SN2 attack by the bromide ion on the benzylic carbon displaces the activated hydroxyl group, yielding the final product. The choice of a non-protic solvent like diethyl ether or dichloromethane is crucial to prevent unwanted side reactions.
Pathway B: Radical Bromination of 3-Methoxy-4-(trifluoromethyl)toluene
This approach involves the free-radical bromination of the corresponding toluene derivative at the benzylic position.
Mechanism: This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a brominating agent like N-Bromosuccinimide (NBS). The initiator generates a bromine radical, which abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl radical. This radical then reacts with either Br₂ (formed in situ from NBS) or NBS itself to propagate the chain and form the desired benzyl bromide. The electron-withdrawing trifluoromethyl group can influence the stability of the benzylic radical and the overall reaction kinetics.
Reactivity and Synthetic Utility
3-Methoxy-4-(trifluoromethyl)benzyl bromide is an excellent electrophile for SN2 reactions. The bromide is a good leaving group, and the benzylic carbon is susceptible to nucleophilic attack. This reactivity is central to its utility as a benzylating agent.
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Role of the Bromide: As a halogen, bromide is a stable anion and therefore an effective leaving group, facilitating nucleophilic substitution reactions.
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Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This makes it a versatile tool for elaborating molecular structures.
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Protecting Group Chemistry: The resulting benzyl ether or benzyl amine can serve as a stable protecting group for hydroxyl or amino functionalities, which can often be cleaved under specific hydrogenolysis conditions.
Applications in Medicinal Chemistry
While specific examples citing the direct use of 3-Methoxy-4-(trifluoromethyl)benzyl bromide in publicly accessible literature are limited, its structural motifs are highly relevant to drug discovery. Its isomers and related analogs are key intermediates in the synthesis of various drug candidates. The strategic placement of the methoxy and trifluoromethyl groups allows for fine-tuning of a molecule's electronic and steric properties, which is critical for optimizing drug-target interactions and pharmacokinetic profiles.
For instance, related compounds like 4-(trifluoromethyl)benzyl bromide are used to synthesize antiviral agents and inhibitors of enzymes such as hepatitis C virus NS5B polymerase.[5] The trifluoromethyl group enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
Experimental Protocol: General Procedure for O-Benzylation
This protocol provides a self-validating, step-by-step methodology for a typical O-alkylation reaction using 3-Methoxy-4-(trifluoromethyl)benzyl bromide.
Objective: To couple an alcohol (R-OH) with 3-Methoxy-4-(trifluoromethyl)benzyl bromide.
Materials:
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Alcohol (1.0 eq)
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3-Methoxy-4-(trifluoromethyl)benzyl bromide (1.1 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated aq. NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous DMF. Stir the solution until the alcohol is fully dissolved.
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Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Causality: K₂CO₃ is a mild base used to deprotonate the alcohol, forming the alkoxide nucleophile in situ. Its heterogeneity requires efficient stirring.
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Electrophile Addition: Add 3-Methoxy-4-(trifluoromethyl)benzyl bromide (1.1 eq) to the stirring suspension.
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Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). Self-Validation: Compare the reaction mixture to spots of the starting materials. The reaction is complete upon the disappearance of the limiting reagent (typically the alcohol) and the appearance of a new, less polar product spot.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and then with brine (1x). Causality: The aqueous washes remove the DMF solvent and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzylated product.
Safety, Handling, and Storage
Substituted benzyl bromides are lachrymatory and corrosive. Strict adherence to safety protocols is mandatory.
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Hazard Identification: Causes severe skin burns and eye damage.[6] Material is destructive to the tissues of the mucous membranes and upper respiratory tract.[7]
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Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]
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Handling: Avoid inhalation of dust or vapors.[6][7] Prevent contact with skin and eyes. Ensure good ventilation. Eyewash stations and safety showers must be readily available.[7]
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First Aid:
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
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Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[6]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
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-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[7]
References
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Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Cheméo. Available from: [Link]
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The Power of Fluorination: How 4-(Trifluoromethyl)benzyl Bromide Drives Innovation in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. Available from: [Link]
-
Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com. Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available from: [Link]
- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
-
An improved process for the preparation of 5-bromo-2-methoxyresorcinol. European Patent Office. Available from: [Link]
Sources
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